Ethanesulfonic acid sodium salt monohydrate

Catalog No.
S1914920
CAS No.
308103-56-2
M.F
C2H7NaO4S
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanesulfonic acid sodium salt monohydrate

CAS Number

308103-56-2

Product Name

Ethanesulfonic acid sodium salt monohydrate

IUPAC Name

sodium;ethanesulfonate;hydrate

Molecular Formula

C2H7NaO4S

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1

InChI Key

ZWDIDBOOWLDXON-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CCS(=O)(=O)[O-].O.[Na+]

The exact mass of the compound Ethanesulfonic acid sodium salt monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethanesulfonic acid sodium salt monohydrate is the stable, hydrated crystalline form of sodium ethanesulfonate, an organosulfonate compound. It functions as a versatile reagent, primarily utilized as a synthesis intermediate, a counterion in pharmaceutical salt formation to improve drug solubility, and as a functional additive in advanced electrolyte systems for energy storage. Its defined hydration state provides distinct physical properties compared to its anhydrous counterpart, impacting processability, thermal behavior, and handling in moisture-sensitive applications.

Substituting the monohydrate with the anhydrous form (CAS 5324-47-0) based on the core chemical structure alone overlooks critical, procurement-relevant differences. The water of hydration is an integral part of the crystal structure, not a simple impurity. This results in a different molecular weight and a distinct thermal decomposition profile, introducing a low-temperature dehydration step not present in the anhydrous salt. In applications requiring precise thermal processing, controlled formulation of aqueous solutions, or stringent moisture control, such as in battery electrolyte manufacturing, the two forms are not functionally interchangeable. The stable stoichiometry of the monohydrate can also offer superior handling and weighing accuracy compared to the potentially more hygroscopic anhydrous powder, directly impacting batch-to-batch reproducibility.

Distinct Thermal Profile: Predictable Dehydration Event Below Main Decomposition Temperature

The presence of one molecule of water in the crystal lattice fundamentally alters the thermal behavior of the monohydrate compared to its anhydrous counterpart. While the anhydrous form (CAS 5324-47-0) exhibits a high melting/decomposition point around 270 °C or higher, the monohydrate (CAS 308103-56-2) has a documented melting range of 248-256 °C, which incorporates the energy required for the endothermic loss of water prior to the decomposition of the ethanesulfonate salt itself. This two-stage thermal process (dehydration followed by decomposition) is a critical design parameter for any application involving heating, such as drying, melt processing, or high-temperature synthesis.

Evidence DimensionMelting Point / Thermal Decomposition Onset
Target Compound Data248-256 °C (includes dehydration event)
Comparator Or BaselineAnhydrous Sodium Ethanesulfonate: ~270 °C
Quantified DifferenceA distinct, lower-temperature thermal event (dehydration) occurs >14 °C below the decomposition onset of the anhydrous form.
ConditionsStandard melting point determination (literature values).

For processes requiring thermal treatment, this compound provides a predictable dehydration step at a lower temperature, which must be accounted for to prevent process failures or unwanted side reactions.

Formulation Advantage: Defined Stoichiometry for High-Reproducibility in Molar-Based Applications

In high-precision applications like sodium-ion battery electrolyte formulation, achieving the exact molar concentration of additives is critical for reproducible performance. The monohydrate form provides a stable, non-hygroscopic solid with a defined molecular weight of 150.13 g/mol, ensuring high accuracy when preparing stock solutions. In contrast, anhydrous alkyl sulfonates can be prone to absorbing atmospheric moisture, leading to weighing errors and inconsistent batch preparations. The use of a stable hydrate mitigates this risk, directly contributing to the reproducibility of electrochemical results, such as the formation of a stable solid-electrolyte interphase (SEI), which is a known function of sulfonate additives.

Evidence DimensionStoichiometric Purity & Handling
Target Compound DataStable crystalline monohydrate with a fixed molecular weight (150.13 g/mol).
Comparator Or BaselineAnhydrous sodium ethanesulfonate, which as a class can be hygroscopic, leading to variable water content and inaccurate molar weighing.
Quantified DifferenceEliminates variability in water content, ensuring molar concentration accuracy.
ConditionsStandard laboratory weighing and solution preparation for performance-critical applications.

This compound's defined hydration state ensures superior batch-to-batch consistency in molar concentration, which is crucial for reproducible performance in sensitive applications like battery electrolytes.

Precursor Suitability: Enhanced Processability in Aqueous Synthesis Routes

In chemical manufacturing, the physical form of a precursor significantly impacts process efficiency and safety. Patent literature for related compounds demonstrates a preference for aqueous solutions of sulfonate precursors over anhydrous solids, citing lower cost and simpler, safer handling in a manufacturing environment. Ethanesulfonic acid sodium salt monohydrate aligns with this principle, acting as a readily soluble, high-purity source of the ethanesulfonate group for aqueous-phase reactions. Its use avoids the handling difficulties and potentially slower dissolution rates associated with anhydrous powders, making it a more process-friendly choice for producing downstream derivatives like alkyltaurines or other substituted ethanesulfonates.

Evidence DimensionProcess Suitability for Aqueous Reactions
Target Compound DataStable, defined hydrate, optimized for dissolution and handling in aqueous media.
Comparator Or BaselineAnhydrous solid form, which can be more difficult to handle and dissolve consistently.
Quantified DifferenceNot directly quantified, but patent precedent suggests aqueous/hydrated forms are preferred for cost, safety, and handling in industrial synthesis.
ConditionsIndustrial or lab-scale synthesis of substituted alkanesulfonates in aqueous media.

For aqueous synthesis, procuring this monohydrate can lead to more efficient, safer, and potentially lower-cost manufacturing processes compared to using the anhydrous solid.

Formulation of High-Reproducibility Electrolytes for Sodium-Ion Batteries

For research and development of sodium-ion batteries where consistent performance is paramount. The compound's stable, non-hygroscopic nature ensures precise molar concentrations of the sulfonate additive, leading to more reproducible formation of the solid-electrolyte interphase (SEI) and reliable electrochemical cycling data.

Precursor for Syntheses Requiring Controlled Thermal Processing

In multi-step syntheses where a controlled dehydration or drying step is required before a higher-temperature reaction. The well-defined dehydration of the monohydrate allows for a precise, lower-temperature water removal stage, preventing potential side reactions or process failures that could occur if using an anhydrous salt with unknown, adsorbed moisture content.

Aqueous-Phase Synthesis of Substituted Ethanesulfonates

As a starting material in industrial or laboratory-scale aqueous reactions. Its high solubility and defined stoichiometry make it a process-efficient precursor for manufacturing specialty surfactants, buffers, or other derivatives where safe and simple handling is a priority.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

149.99627416 Da

Monoisotopic Mass

149.99627416 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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